![molecular formula C16H17FN8O B2776440 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176125-09-8](/img/structure/B2776440.png)

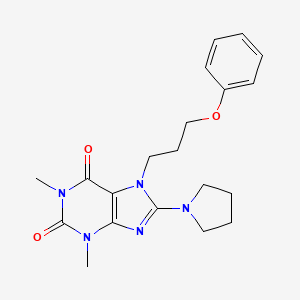

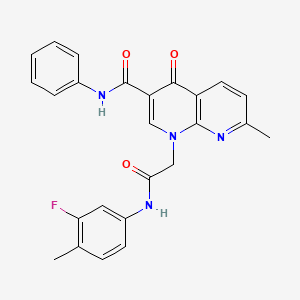

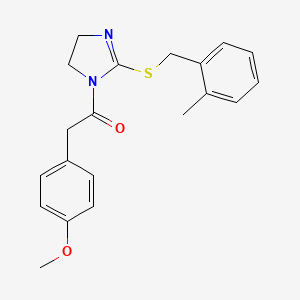

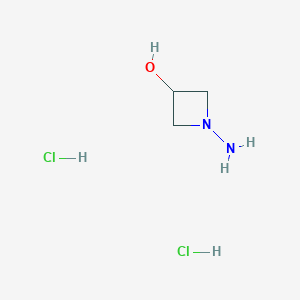

2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a triazole ring, and a pyridazine ring. Pyrimidine is a basic aromatic ring structure found in many kinds of drugs and molecules essential to life, such as thiamine (vitamin B1) and uracil, a component of RNA . Piperidine is a common structure in pharmaceuticals, including antipsychotics and antihistamines . Triazole and pyridazine rings are also found in various pharmaceuticals and have diverse biological activities .

Scientific Research Applications

Anticancer Applications

One significant area of research involves the development of anticancer agents. Triazolopyrimidines, a related class of compounds, have shown unique mechanisms of tubulin inhibition, distinct from paclitaxel, by promoting tubulin polymerization in vitro without competitive binding. These compounds have demonstrated the ability to overcome resistance attributed to several multidrug resistance transporter proteins, suggesting their potential in cancer therapy (Zhang et al., 2007).

Serotonin Antagonist Activity

Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has highlighted their activity as serotonin (5-HT2) receptor antagonists. These compounds, featuring a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, offer insights into the design of new therapeutic agents targeting serotonin receptors, potentially useful for treating psychiatric disorders (Watanabe et al., 1992).

Anti-Lung Cancer Activity

Compounds derived from fluorobenzo[b]pyran have been shown to possess anti-lung cancer activity. These derivatives have demonstrated efficacy against cancer cell lines at low concentrations, highlighting their potential as chemotherapeutic agents (Hammam et al., 2005).

Dopamine and Serotonin Antagonism

Research into 1-(4-fluorophenyl)-1H-indoles has explored their potential as centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This research provides a foundation for developing new treatments for neurological disorders, leveraging the specific antagonistic effects on dopamine and serotonin receptors (Perregaard et al., 1992).

Properties

IUPAC Name |

2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN8O/c17-13-7-19-16(20-8-13)23-5-3-12(4-6-23)9-24-15(26)2-1-14(22-24)25-11-18-10-21-25/h1-2,7-8,10-12H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMGDIWLXJPGML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)

![N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776363.png)

![4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2776367.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776375.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B2776378.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2776380.png)